3-Nitro-4-formamidobenzaldehyde
Description
3-Nitro-4-formamidobenzaldehyde is a nitro-substituted benzaldehyde derivative with a formamide functional group at the 4-position. The nitro group (-NO₂) and formamide (-NHCHO) substituents influence its electronic properties, solubility, and reactivity compared to simpler benzaldehyde derivatives .
Properties
Molecular Formula |
C8H6N2O4 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
N-(4-formyl-2-nitrophenyl)formamide |
InChI |
InChI=1S/C8H6N2O4/c11-4-6-1-2-7(9-5-12)8(3-6)10(13)14/h1-5H,(H,9,12) |
InChI Key |
WVLDIQYKOZJNGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Nitro-4-formamidobenzaldehyde with three analogs: 4-Nitrobenzaldehyde , 3-Chlorobenzaldehyde , and 4-Methyl-3-nitrobenzaldehyde . Key differences in substituents, reactivity, and applications are highlighted.
Structural and Functional Group Comparison
| Compound | CAS No. | Molecular Formula | Substituents | Key Functional Groups |
|---|---|---|---|---|
| 3-Nitro-4-formamidobenzaldehyde | N/A | C₈H₆N₂O₄ | -NO₂ (3-position), -NHCHO (4-position) | Aldehyde, nitro, formamide |
| 4-Nitrobenzaldehyde | 555-16-8 | C₇H₅NO₃ | -NO₂ (4-position) | Aldehyde, nitro |
| 3-Chlorobenzaldehyde | 587-04-2 | C₇H₅ClO | -Cl (3-position) | Aldehyde, chloro |
| 4-Methyl-3-nitrobenzaldehyde | N/A | C₈H₇NO₃ | -NO₂ (3-position), -CH₃ (4-position) | Aldehyde, nitro, methyl |
Key Observations :
- Electron-withdrawing effects : The nitro group in 3-Nitro-4-formamidobenzaldehyde and 4-Nitrobenzaldehyde increases electrophilicity at the aldehyde, enhancing reactivity in nucleophilic additions compared to 3-Chlorobenzaldehyde .
- Solubility: The formamide group in 3-Nitro-4-formamidobenzaldehyde likely improves solubility in polar solvents (e.g., DMSO, water) relative to non-polar methyl or chloro substituents .
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